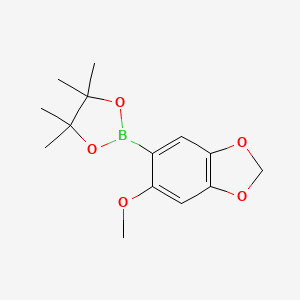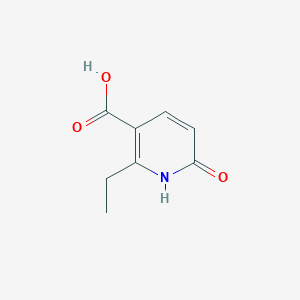
3-Bromo-2,6-dichlorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,6-dichlorobenzaldehyde is a halogenated aromatic compound with the molecular formula C7H3BrCl2O and a molecular weight of 253.91 g/mol. This compound has gained significant attention in the field of organic chemistry due to its unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-2,6-dichlorobenzaldehyde typically involves the bromination and chlorination of benzaldehyde derivatives. One common method involves the chlorination of 2,6-dichlorotoluene using chlorine gas in the presence of a catalyst such as phosphorus pentachloride under specific reaction conditions . Another method involves the oxidation of 2,6-dichlorotoluene in the presence of a composite supported catalyst and intermittent oxygen introduction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of supported catalysts and recycling of solvents and catalysts are common practices to enhance production efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2,6-dichlorobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzaldehydes or benzyl derivatives.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,6-dichlorobenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-2,6-dichlorobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, affecting cellular processes and functions. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichlorobenzaldehyde: Similar in structure but lacks the bromine atom.
3,5-Dibromobenzaldehyde: Contains two bromine atoms instead of one bromine and two chlorine atoms.
2,4-Dichlorobenzaldehyde: Similar in structure but with chlorine atoms at different positions.
Uniqueness
3-Bromo-2,6-dichlorobenzaldehyde is unique due to the specific arrangement of bromine and chlorine atoms on the benzaldehyde ring, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in various synthetic and research applications.
Eigenschaften
IUPAC Name |
3-bromo-2,6-dichlorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPMIAWNFMQYGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate](/img/structure/B6306221.png)
![4-[(tert-Butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid](/img/structure/B6306225.png)







![(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6306271.png)



